2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid
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Overview
Description
2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-6(7(13)14)10-8-9-5(2)11-12(4)8/h3H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUERGNXLNXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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